Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13ClF3NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group, which is known for its electron-withdrawing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate
- Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate
- Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate
Uniqueness
Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H13ClF3NO2 |
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Molecular Weight |
247.64 g/mol |
IUPAC Name |
ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12F3NO2.ClH/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H |
InChI Key |
QNXAUJZMLPWYNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C(F)(F)F.Cl |
Origin of Product |
United States |
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